molecular formula C18H15ClN4OS2 B2966437 3-((5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-82-2

3-((5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2966437
CAS No.: 847400-82-2
M. Wt: 402.92
InChI Key: MLFQWXAWOOCZCO-UHFFFAOYSA-N
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Description

3-((5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with sodium thiolate to form 4-chlorobenzyl thiol. This intermediate is then reacted with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base to form the triazole derivative. Finally, this compound is coupled with 2-aminobenzothiazole under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors and automated synthesis techniques to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can result in various substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 3-((5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one involves interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound may also interact with cellular receptors and signaling pathways to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: These include compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole, which share the benzothiazole core structure.

    Triazole derivatives: Compounds such as 1,2,4-triazole and its substituted derivatives.

Uniqueness

3-((5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is unique due to its combined benzothiazole and triazole moieties, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[[5-[(4-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4OS2/c1-22-16(10-23-14-4-2-3-5-15(14)26-18(23)24)20-21-17(22)25-11-12-6-8-13(19)9-7-12/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFQWXAWOOCZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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